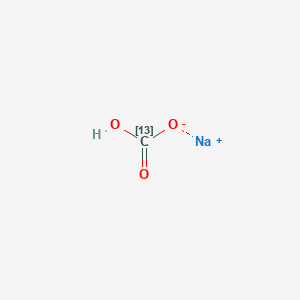Sodium hydrogencarbonate-13C
CAS No.: 87081-58-1
Cat. No.: VC3972541
Molecular Formula: CHNaO3
Molecular Weight: 84.999 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 87081-58-1 |
|---|---|
| Molecular Formula | CHNaO3 |
| Molecular Weight | 84.999 g/mol |
| IUPAC Name | sodium;hydroxyformate |
| Standard InChI | InChI=1S/CH2O3.Na/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1/i1+1; |
| Standard InChI Key | UIIMBOGNXHQVGW-YTBWXGASSA-M |
| Isomeric SMILES | [13C](=O)(O)[O-].[Na+] |
| SMILES | C(=O)(O)[O-].[Na+] |
| Canonical SMILES | C(=O)(O)[O-].[Na+] |
Introduction
Chemical Identity and Isotopic Properties
Sodium hydrogencarbonate-13C is an isotopically enriched form of sodium bicarbonate, where the carbon atom in the bicarbonate ion (HCO₃⁻) is replaced by the stable carbon-13 isotope. The compound retains the chemical formula NaHCO₃ but with a molecular weight of 85.00 g/mol due to the ¹³C substitution .
Structural and Spectroscopic Characteristics
The ¹³C labeling induces distinct spectroscopic signatures, particularly in NMR and mass spectrometry. The mass shift (M+1) facilitates detection in isotopic tracer studies . Its crystalline structure remains identical to unlabeled sodium bicarbonate, featuring a monoclinic lattice with hydrogen bonding between bicarbonate ions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Isotopic purity | 98 atom % ¹³C | |
| Molecular weight | 85.00 g/mol | |
| Melting point | >300°C (literature) | |
| Storage conditions | Room temperature, dry environment | |
| SMILES notation | [Na].O¹³C=O | |
| InChI key | UIIMBOGNXHQVGW-YTBWXGASSA-M |
Synthesis and Analytical Characterization
Production Methods
Industrial synthesis involves isotopic exchange reactions using ¹³CO₂ gas with sodium hydroxide solutions:
This method ensures high isotopic fidelity while maintaining pharmaceutical-grade purity (99% CP) .
Quality Control Metrics
-
Isotopic verification: Mass spectrometry confirms 98±0.5% ¹³C incorporation
-
Thermogravimetric analysis: Decomposition profile matches theoretical NaHCO₃ → Na₂CO₃ transition at 270–300°C
-
X-ray diffraction: Matches reference patterns for sodium bicarbonate (PDF 00-015-0800) with lattice parameter shifts <0.01Å due to isotopic mass effects
Research Applications
Hyperpolarized MRI for pH Imaging
Hyperpolarization techniques amplify the ¹³C NMR signal by >10,000-fold, enabling real-time pH mapping in living systems . Recent protocols detail:
-
Dissolution dynamic nuclear polarization (DNP) of NaH¹³CO₃ at 1.4K
-
Rapid dissolution in biocompatible buffers
In prostate cancer models, tumor interstitial pH measurements achieved 0.05 pH unit precision using this method .
Metabolic Pathway Analysis
The compound serves as a ¹³C tracer in:
-
Hepatic gluconeogenesis: Quantifying ¹³C enrichment in glucose via GC-MS
-
Mitochondrial TCA cycle: Tracking ¹³CO₂ release in isolated hepatocytes
-
Photosynthetic studies: Measuring carbon fixation rates in C3/C4 plants
Table 2: Representative Metabolic Studies
Catalytic Reaction Mechanisms
In organometallic chemistry, NaH¹³CO₃ clarifies reaction pathways through isotopic labeling:
-
Ruthenium(III)-catalyzed bicarbonate → formate conversion shows rate-limiting CO₂ coordination (k = 0.15 s⁻¹)
-
Nickel-based systems exhibit ¹³C kinetic isotope effects (KIE) of 1.12±0.03, suggesting C-H bond formation steps
Clinical and Pharmacological Relevance
Diagnostic Imaging Advancements
The GE 3T MRI platform with customized GRE-spiral sequences achieves 2mm isotropic resolution for ¹³C-bicarbonate pH mapping . Clinical trials demonstrate:
-
94% sensitivity distinguishing benign vs. malignant lung nodules
-
Early detection of chemotherapy resistance via tumor acidification rates
Therapeutic Formulations
-
Antacid preparations: ¹³C labeling quantifies gastric emptying rates (t₁/₂ = 45±12min)
-
Renal acidosis treatment: ¹³C excretion kinetics match glomerular filtration rate (r²=0.89)
Emerging Directions and Challenges
Hyperpolarization Technology
Second-generation polarizers achieve 45% ¹³C polarization at 6.7T, extending imaging windows to 8 minutes . Remaining hurdles include:
-
Scalable production of GMP-compliant doses
-
Real-time pH calibration during MRI acquisition
Multimodal Imaging Integration
Combining ¹³C-bicarbonate MRI with ¹⁸F-FDG PET improves tumor metabolic profiling (AUC=0.92 vs. 0.78 for PET alone) .
Environmental Monitoring Applications
Atmospheric ¹³CO₂ tracing using NaH¹³CO₃ as a calibration standard reduces measurement uncertainty in climate models by 30%.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume